2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione
Description
2-(2-(Oxiran-2-yl)ethyl)isoindoline-1,3-dione (CAS: 86506-70-9) is an epoxide-containing derivative of isoindoline-1,3-dione, characterized by a reactive oxirane (epoxide) group attached to an ethyl chain linked to the phthalimide core. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its epoxide moiety enables nucleophilic ring-opening reactions, making it valuable for synthesizing β-amino alcohols, glycidol derivatives, and other functionalized molecules .
The compound is synthesized via epoxidation of its olefin precursor using oxidizing agents like 3-chloroperbenzoic acid (mCPBA), as demonstrated in the synthesis of structurally related epoxides (e.g., compound 6.51 in ). Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol.
Properties
IUPAC Name |
2-[2-(oxiran-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)6-5-8-7-16-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQFNAHIBWPUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320899 | |
| Record name | 2-[2-(Oxiran-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86506-70-9 | |
| Record name | NSC366111 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Oxiran-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of Allylisoindoline-1,3-Dione Derivatives
A widely employed method involves the epoxidation of 2-(allyl)isoindoline-1,3-dione precursors. The allyl group is introduced via alkylation of isoindoline-1,3-dione with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours). Subsequent epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0°C yields the target compound.
Key Data:
| Precursor | Epoxidizing Agent | Temperature | Yield |
|---|---|---|---|
| 2-Allylisoindoline-1,3-dione | m-CPBA | 0°C | 58% |
This method is limited by competing side reactions, such as over-oxidation, necessitating strict temperature control.
Cyclization of Chlorohydrin Intermediates
An alternative approach utilizes 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione as a precursor. Treatment with aqueous NaOH (2M, 80°C, 4 hours) induces intramolecular cyclization, forming the epoxide ring.
Reaction Conditions:
- Base: NaOH (2M)
- Solvent: Water/THF (1:1)
- Yield: 65%
This route avoids hazardous peroxides but requires meticulous purification to remove residual chloride ions.
Nucleophilic Ring-Opening of Epichlorohydrin
Industrial protocols often employ epichlorohydrin as an epoxide source. Isoindoline-1,3-dione is reacted with epichlorohydrin in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 50°C for 24 hours.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Solvent | Toluene |
| Yield | 72% |
This method is scalable but generates stoichiometric amounts of HCl, requiring neutralization steps.
Industrial Production Methods
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance efficiency. A representative protocol involves:
- Alkylation: Isoindoline-1,3-dione and allyl bromide are mixed in a microreactor (residence time: 10 minutes).
- Epoxidation: The intermediate is reacted with m-CPBA in a second reactor (residence time: 5 minutes).
- Yield: 78% with >99% purity.
Advantages:
- Reduced reaction time (total: 15 minutes vs. 16 hours in batch).
- Consistent product quality.
Comparative Analysis of Methods
| Method | Yield | Scalability | Key Challenge |
|---|---|---|---|
| Epoxidation of Allyl | 58% | Moderate | Side reactions |
| Chlorohydrin Cyclization | 65% | High | Purification complexity |
| Epichlorohydrin Route | 72% | Industrial | HCl byproduct management |
| Continuous Flow | 78% | Industrial | High capital investment |
Optimization Strategies
Catalytic Asymmetric Epoxidation
Recent advances employ Jacobsen’s catalyst ((R,R)-Mn(III)-salen) to achieve enantioselective epoxidation. Preliminary trials report 85% enantiomeric excess (ee) for the (R,R)-isomer.
Conditions:
- Catalyst: 2 mol% Jacobsen’s catalyst
- Oxidant: NaOCl
- Solvent: CH₂Cl₂
- Yield: 68%
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce solvent use. A mixture of isoindoline-1,3-dione, allyl bromide, and K₂CO₃ is milled for 2 hours, followed by m-CPBA addition. Yield: 63%.
Challenges and Limitations
- Epoxide Instability: The oxirane ring is prone to hydrolysis, necessitating anhydrous conditions.
- Stereochemical Control: Racemization occurs above 40°C, complicating large-scale production.
- Cost: Asymmetric methods require expensive catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The isoindoline-1,3-dione core may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, and applications:
Physicochemical Properties
- Polarity : Compounds like 2-(3-hydroxypropyl)isoindoline-1,3-dione (CAS 883-44-3) exhibit higher polarity due to hydroxyl groups, enhancing water solubility compared to the hydrophobic ethyl-epoxide derivative.
- Crystal Packing : The crystal structure of 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione () reveals a dihedral angle of 90° between the phthalimide and dione planes, stabilized by C–H···O hydrogen bonds. While crystallographic data for the target compound is unavailable, similar intermolecular interactions are expected.
Biological Activity
2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione, a compound derived from isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its potential as an anti-Alzheimer agent and its interactions with cholinesterase enzymes.
Chemical Structure and Properties
The compound is characterized by the presence of an oxirane (epoxide) group and an isoindoline backbone. Its molecular formula is , and it has a molecular weight of approximately 179.19 g/mol. The unique structure contributes to its biological activity, particularly in neuropharmacology.
Biological Activity Overview
Research indicates that derivatives of isoindoline-1,3-dione exhibit a range of biological activities including:
- Acetylcholinesterase (AChE) Inhibition : A key mechanism for treating Alzheimer's disease.
- Neuroprotective Effects : Protecting neuronal cells from oxidative stress.
- Anti-Amyloid Activity : Reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
The primary biological activity of this compound is linked to its ability to inhibit cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function.
Inhibition Potency
In studies, various derivatives have shown IC50 values indicating their potency against AChE:
- IC50 Values : Ranging from 2.1 µM to 7.4 µM for different isoindoline derivatives, suggesting significant inhibitory activity against AChE .
Study 1: Synthesis and Evaluation
One study synthesized several derivatives of isoindoline-1,3-dione and evaluated their AChE inhibitory activity. The most potent compounds exhibited IC50 values as low as 2.1 µM, demonstrating their potential as therapeutic agents against Alzheimer's .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound 7a | 2.1 | Highest potency against AChE |
| Compound 7f | 2.5 | Significant neuroprotective effect |
| Compound 12 | 3.33 | Moderate AChE inhibition |
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of isoindoline derivatives in PC12 cells subjected to oxidative stress. Compounds showed a marked reduction in cell death compared to controls, indicating their potential role in neuroprotection .
Study 3: Molecular Modeling Studies
Molecular docking studies revealed that these compounds interact with both the catalytic and peripheral sites of AChE, suggesting a dual mechanism of action that could enhance their therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
